3-Bromo-2,5-dimethoxyaniline
Overview
Description
3-Bromo-2,5-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2. It is a heterocyclic compound that is an isomer of cystodamine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2,5-dimethoxyaniline are not well-studied. It is known that brominated anilines can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often through hydrogen bonding or van der Waals interactions . The nature of these interactions can be influenced by the electron-withdrawing bromo group and the electron-donating methoxy groups present in the this compound molecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds are known to undergo phase I and phase II metabolic reactions, which could involve various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-dimethoxyaniline can be synthesized through the Diels-Alder reaction between 2,5-dimethoxybenzaldehyde and 3-bromoanisole. This reaction yields the compound as a diene, which then undergoes cyclization to form the pentacyclic ring system .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of palladium-catalyzed amination reactions. These methods are preferred due to their efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5-dimethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
3-Bromo-2,5-dimethoxyaniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds and polymers.
Biology: It has been shown to have antihistamine and anticholinergic effects in animal studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. It has been shown to exhibit antihistamine and anticholinergic effects by binding to histamine and acetylcholine receptors, respectively. This binding inhibits the action of these neurotransmitters, leading to the observed biological effects .
Comparison with Similar Compounds
- 2,5-Dimethoxyaniline
- 3-Bromoaniline
- 2,5-Dichloroaniline
Comparison: 3-Bromo-2,5-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-2,5-dimethoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCODUGWJGGDIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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